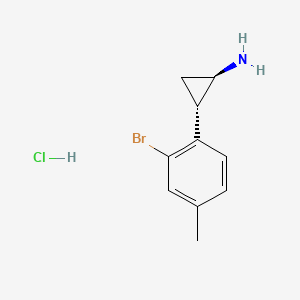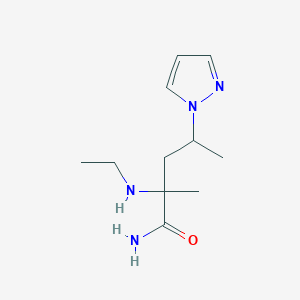
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide typically involves the reaction of an appropriate pyrazole derivative with an ethylamine derivative under controlled conditions. One common method involves the use of a Rh(III)-catalyzed C-H bond functionalization of pyrazole derivatives with internal alkynes . This method provides a straightforward way to synthesize the desired compound in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways such as signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Another pyrazole derivative with similar structural features.
4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole: A compound containing both pyrazole and thiazole rings.
Uniqueness
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-(ethylamino)-2-methyl-4-pyrazol-1-ylpentanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)8-9(2)15-7-5-6-14-15/h5-7,9,13H,4,8H2,1-3H3,(H2,12,16) |
Clave InChI |
BKHWMLXLGUGGBB-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(CC(C)N1C=CC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



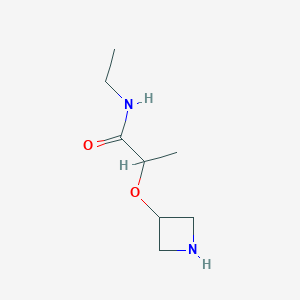
![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)

![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
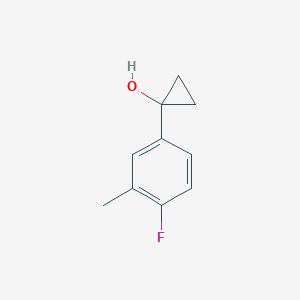
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)
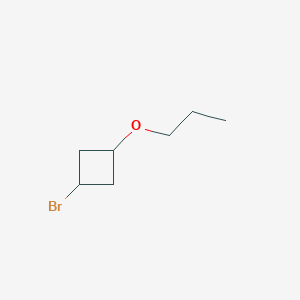


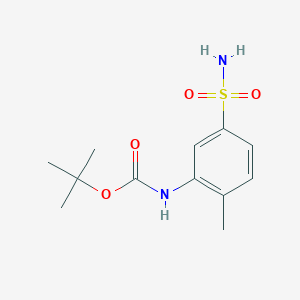
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)

